

Application Notes & Protocols: Encapsulation of Pigment Red 22 in UV-Curable Resins

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Pigment red 22*

Cat. No.: *B021831*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

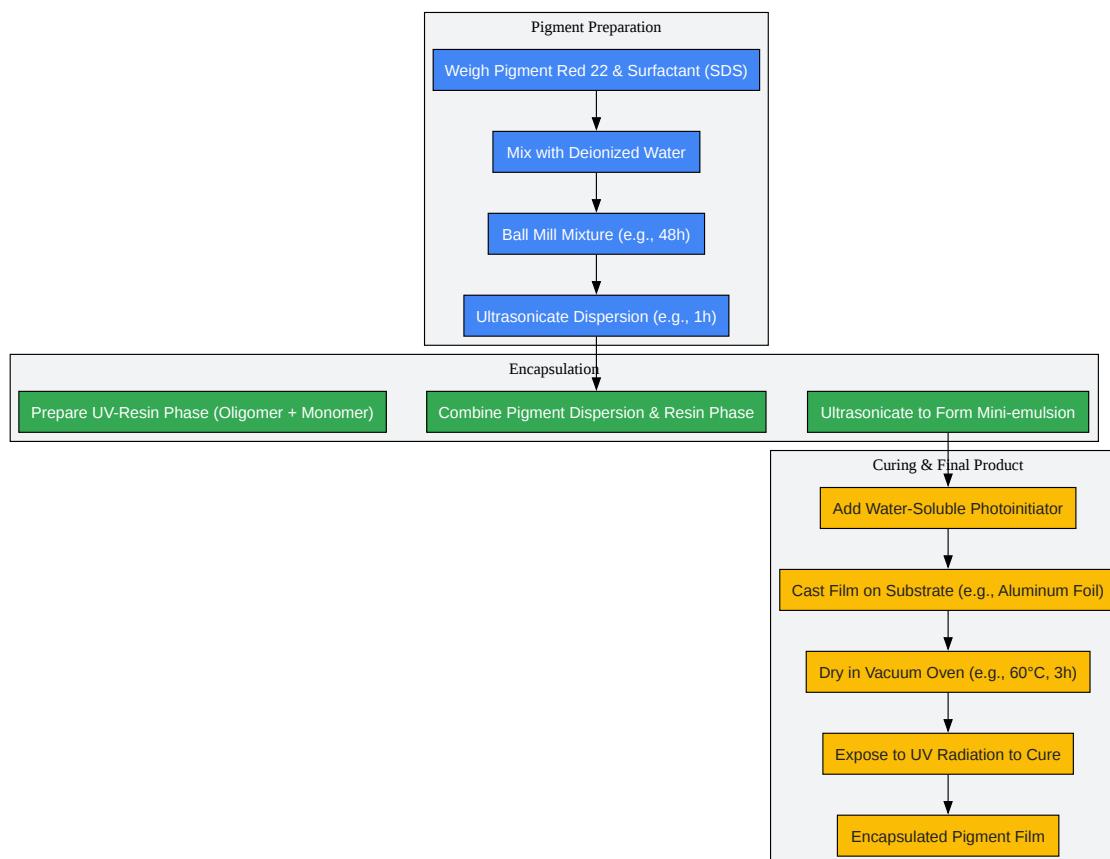
Pigment Red 22 (PR22) is a synthetic monoazo pigment known for its bright, yellowish-red shade, high tinting strength, and good stability.[1][2][3] Its primary applications are in printing inks, coatings, and textile printing.[2][3][4][5] The encapsulation of organic pigments like **Pigment Red 22** within a polymer shell, such as a UV-curable resin, offers significant advantages. This process can enhance dispersion stability, improve durability, and modify surface properties for specialized applications like UV-curable inkjet inks.[6][7]

UV-curable resins, which consist of monomers, oligomers, and photoinitiators, polymerize rapidly upon exposure to UV light.[8][9] This allows for a fast, room-temperature curing process that is energy-efficient and releases minimal volatile organic compounds (VOCs).[8][10] The mini-emulsion technique is a particularly effective method for encapsulating nano-scale pigment particles within these resins, creating a core-shell structure.[6][11]

These application notes provide a detailed overview and representative protocols for the encapsulation of **Pigment Red 22** in a UV-curable resin system using the mini-emulsion polymerization technique. The methodologies for key characterization experiments are also described in detail.

Materials and Equipment

Materials


Material	Supplier/Source	Purpose
C.I. Pigment Red 22 (PR22)	Chemical Supplier	Core material to be encapsulated
1,6-Hexanediol Diacrylate (HDDA)	Sartomer or similar	UV-curable monomer
Polyester Acrylate	Sartomer or similar	UV-curable oligomer
Sodium Dodecyl Sulphate (SDS)	Sigma-Aldrich or similar	Anionic surfactant
Water-Soluble Photoinitiator	Chemical Supplier	To initiate UV curing
Deionized Water	Laboratory Supply	Solvent/Dispersion medium
Acetone	Laboratory Supply	Solvent for cleaning and testing

Equipment

Equipment	Model/Type	Purpose
Magnetic Stirrer	Standard Laboratory Grade	Mixing of initial dispersions
Ball Mill	Planetary or similar	Pigment grinding to nano-scale
Ultrasonicator	Probe-type	Dispersion and emulsification
UV Curing System	High-pressure mercury lamp	Curing of the resin film
Laser Diffraction Particle Size Analyzer	Malvern Nano ZS or similar	Measuring droplet/particle size
Scanning Electron Microscope (SEM)	JEOL JSM-5610 or similar	Morphological characterization
Thermogravimetric Analyzer (TGA)	TGA Q500 or similar	Thermal stability analysis
Ultracentrifuge	Laboratory Grade	Sedimentation test for encapsulation confirmation
Vacuum Oven	Standard Laboratory Grade	Drying of samples

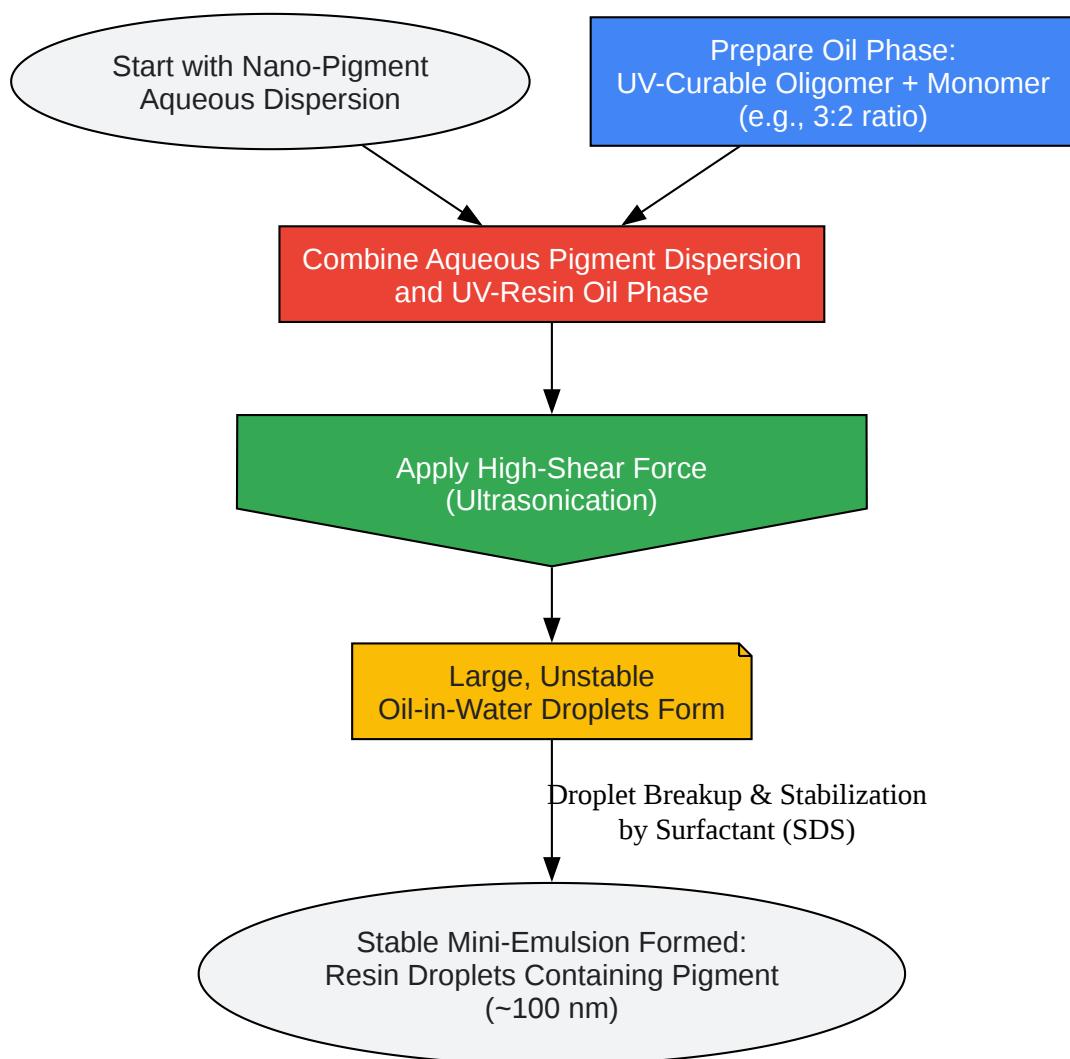
Experimental Workflows & Protocols

The overall process involves preparing a stable nano-pigment dispersion, encapsulating it via mini-emulsion with UV-curable resins, and finally, curing the resulting film.

[Click to download full resolution via product page](#)

Caption: High-level workflow for the encapsulation of **Pigment Red 22**.

Protocol 1: Preparation of Nano-Scale Pigment Red 22 Dispersion


This protocol is adapted from a method used for similar organic pigments.[\[12\]](#)

- Mixing: In a beaker, combine 3.5 g of **Pigment Red 22** powder with 2.8 g of sodium dodecyl sulphate (SDS). Add deionized water until the total weight of the mixture is 220 g.
- Stirring: Place the beaker on a magnetic stirrer and stir vigorously for a minimum of 3 hours to ensure the pigment is fully wetted.
- Ball Milling: Transfer the mixture to a ball mill. Use 3 mm glass beads with a ball-to-pigment powder ratio of 150:1. Mill the dispersion for 48 hours to reduce the particle size.
- Ultrasonication: After milling, sonicate the dispersion for 1 hour using a probe ultrasonicator. Use a pulsation rate of 4 seconds on and 4 seconds off at 90% amplitude to create a stable nano-scale pigment dispersion.

Protocol 2: Mini-Emulsion Encapsulation

This protocol describes the core encapsulation process.[\[6\]](#)[\[11\]](#)

- Prepare Resin Phase: In a separate vessel, prepare the UV-curable resin phase by mixing the polyester acrylate (oligomer) and 1,6-hexanediol diacrylate (HDDA, monomer). An optimal weight ratio of 3:2 (oligomer to monomer) has been found to yield the best encapsulation percentage and stability for similar pigments.[\[11\]](#)
- Combine Phases: Mix the prepared nano-pigment dispersion (from Protocol 3.1) with the UV-curable resin phase. The ratio of pigment to resin can be varied but should be optimized for the specific application.
- Emulsification: Subject the combined mixture to high-power ultrasonication to induce mini-emulsification. This step breaks down the resin phase into fine droplets that engulf the pigment particles. Monitor the droplet size using a particle size analyzer until a stable, desired size (e.g., ~100 nm) is achieved.[\[6\]](#)

[Click to download full resolution via product page](#)

Caption: Logical workflow of the mini-emulsion encapsulation process.

Protocol 3: UV Curing of Encapsulated Pigment Film

This protocol finalizes the encapsulated pigment into a solid film.[\[11\]](#)

- Initiator Addition: Add a water-soluble photoinitiator to the prepared mini-emulsion from Protocol 3.2. Mix gently to ensure even distribution.
- Film Casting: Draw down the emulsion onto an aluminum foil substrate using a film applicator to create a thin, uniform film.
- Drying: Place the coated substrate in a vacuum oven and dry at 60°C for 3 hours to remove water.
- UV Curing: Transfer the dried film to a UV curing system. Expose it to a high-pressure mercury lamp to initiate polymerization of the resin shell, resulting in a solid, colored film.

Characterization Protocols

Protocol 4: Particle and Droplet Size Analysis

- Sample Preparation: Dilute a small sample of the mini-emulsion with a saturated SDS aqueous solution to prevent aggregation.
- Measurement: Analyze the diluted sample using a laser diffraction particle size analyzer to determine the average droplet size and size distribution of the encapsulated pigment.[\[12\]](#)

Protocol 5: Morphological Analysis (SEM)

- Sample Preparation: Place one drop of the diluted mini-emulsion onto a clean aluminum stub.
- Drying: Allow the sample to air-dry completely.
- Coating: Sputter-coat the dried sample with a thin layer of gold or carbon to make it conductive.
- Imaging: Observe the sample under a Scanning Electron Microscope (SEM) to characterize the morphology and confirm the core-shell structure of the encapsulated pigment particles.
[\[12\]](#)

Protocol 6: Thermogravimetric Analysis (TGA)

- Purpose: TGA is used to determine the weight percentage ratio of the UV-curable resin to the pigment in the final cured film.[12]
- Procedure: Place a small, known weight of the cured encapsulated pigment film into a TGA crucible.
- Analysis: Heat the sample under a controlled atmosphere (e.g., nitrogen) at a specified heating rate (e.g., 10°C/min) over a defined temperature range. The weight loss at different temperatures corresponds to the degradation of the organic resin shell and the pigment, allowing for quantification of the composition.

Protocol 7: Ultracentrifuge Sedimentation Test

This test provides strong evidence of successful encapsulation.[6][12]

- Sample Preparation: Disperse 0.25 g of the cured UV-curable/pigment composite film in 25 ml of acetone. Acetone is a solvent for the free (un-encapsulated) pigment but not for the cured polymer shell.
- Centrifugation: Centrifuge the dispersion for 30 minutes at high speed.
- Analysis: Observe the results. If the pigment is successfully encapsulated, it will remain suspended or form a sediment of composite particles. If encapsulation failed, the free pigment will dissolve in the acetone, coloring the supernatant.

Data Summary

The following tables summarize key parameters and expected results based on studies of similar encapsulated organic pigment systems.[6][11]

Table 1: Optimized Formulation Parameters

Parameter	Component	Recommended Value	Rationale/Expected Outcome
Oligomer/Monomer Ratio	Polyester Acrylate / HDDA	3:2 by weight	Optimal for mini-emulsion stability and high encapsulation efficiency.[11]
Surfactant	Sodium Dodecyl Sulphate (SDS)	1 mole per 3.44 g Pigment	Provides effective stabilization of nano-pigment and mini-emulsion droplets.[12]
Pigment/Resin Ratio	Pigment Red 22 / UV-Resin	Application-dependent	Influences color strength, viscosity, and film properties. Needs optimization.

Table 2: Expected Characterization Results

Characterization Method	Parameter	Expected Result	Significance
Laser Diffraction	Average Particle Size	~100 nm	Confirms the formation of nano-scale encapsulated droplets.[6]
SEM	Morphology	Spherical core-shell particles	Visual confirmation of successful pigment encapsulation.[6][12]
TGA	Weight Loss	Step-wise degradation	Allows quantification of the pigment-to-resin ratio in the cured composite.[7]
Ultracentrifuge Test	Supernatant after test	Clear/Colorless	Indicates that the pigment is protected by the polymer shell and not dissolved by the solvent.[6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pigment Red 22 [dyestuffintermediates.com]
- 2. Pigment Red 22 | Fineland Chem [finelandchem.com]
- 3. China Pigment Red 22 Manufacturers, Suppliers and Factory - Pigment Red 22 Made in China [geecolor.com]
- 4. Pigment Red 22 - SY Chemical Co., Ltd. [sympigment.com]
- 5. epsilonpigments.com [epsilonpigments.com]

- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Recent Advances in UV-Cured Encapsulation for Stable and Durable Perovskite Solar Cell Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. toagoseiamerica.com [toagoseiamerica.com]
- 10. US6245827B1 - Ultraviolet curable resin compositions having enhanced shadow cure properties - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. emerald.com [emerald.com]
- To cite this document: BenchChem. [Application Notes & Protocols: Encapsulation of Pigment Red 22 in UV-Curable Resins]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b021831#encapsulation-of-pigment-red-22-in-uv-curable-resins>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com